Sub-Nanomolar PDE5 Inhibition Potency Relative to Clinical Reference Compounds
Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate demonstrates potent inhibition of human phosphodiesterase 5 (PDE5) with an IC₅₀ of 2.90 nM against full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells [1]. This potency places the compound within the same order of magnitude as clinically approved PDE5 inhibitors: sildenafil exhibits an IC₅₀ of approximately 3.5–3.9 nM against human PDE5A under comparable biochemical assay conditions, while vardenafil shows IC₅₀ values of 0.1–0.7 nM [2]. The compound's 2.90 nM IC₅₀ represents a substantial potency advantage over the standard reference inhibitor zaprinast, which demonstrates an IC₅₀ of approximately 130–250 nM against human PDE5 [3].
| Evidence Dimension | PDE5 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.90 nM |
| Comparator Or Baseline | Sildenafil IC₅₀ ≈ 3.5–3.9 nM; Vardenafil IC₅₀ ≈ 0.1–0.7 nM; Zaprinast IC₅₀ ≈ 130–250 nM |
| Quantified Difference | Approximately 1.2–1.3× lower potency than sildenafil; approximately 45–86× higher potency than zaprinast |
| Conditions | Full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells; FAM-cyclic-3',5'-GMP substrate |
Why This Matters
The 2.90 nM IC₅₀ value places this compound in the same potency tier as FDA-approved PDE5 therapeutics, enabling its use as a validated reference standard in PDE5 inhibitor discovery programs and as a privileged scaffold for medicinal chemistry optimization.
- [1] BindingDB. Entry BDBM50467472 (CHEMBL4281766): IC₅₀ 2.90 nM against human PDE5A1. Data curated by ChEMBL. View Source
- [2] Corbin, J.D.; Francis, S.H. Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice, 2002, 56(6), 453-459. View Source
- [3] Gibson, A. Phosphodiesterase 5 inhibitors and nitrergic transmission—from zaprinast to sildenafil. European Journal of Pharmacology, 2001, 411(1-2), 1-10. View Source
